

In-Depth Technical Guide: 6-Chloro-4-iodo-3-methoxypyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Chloro-4-iodo-3-methoxypyridazine
Cat. No.:	B169026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-4-iodo-3-methoxypyridazine**, a halogenated pyridazine derivative of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, and highlights its role as a versatile chemical intermediate.

Core Compound Identification

The compound at the center of this guide is **6-chloro-4-iodo-3-methoxypyridazine**.^[1] Its unique substitution pattern, featuring a chloro, an iodo, and a methoxy group on the pyridazine ring, makes it a valuable building block for the synthesis of more complex heterocyclic compounds.

Table 1: Compound Identification and Key Properties^[1]

Identifier	Value
IUPAC Name	6-chloro-4-iodo-3-methoxypyridazine
CAS Number	181355-92-0
Molecular Formula	C ₅ H ₄ ClIIN ₂ O
Molecular Weight	270.45 g/mol
Canonical SMILES	COCl=NN=C(C=C1I)Cl
InChI Key	AWEZJAIGNOXBAI-UHFFFAOYSA-N

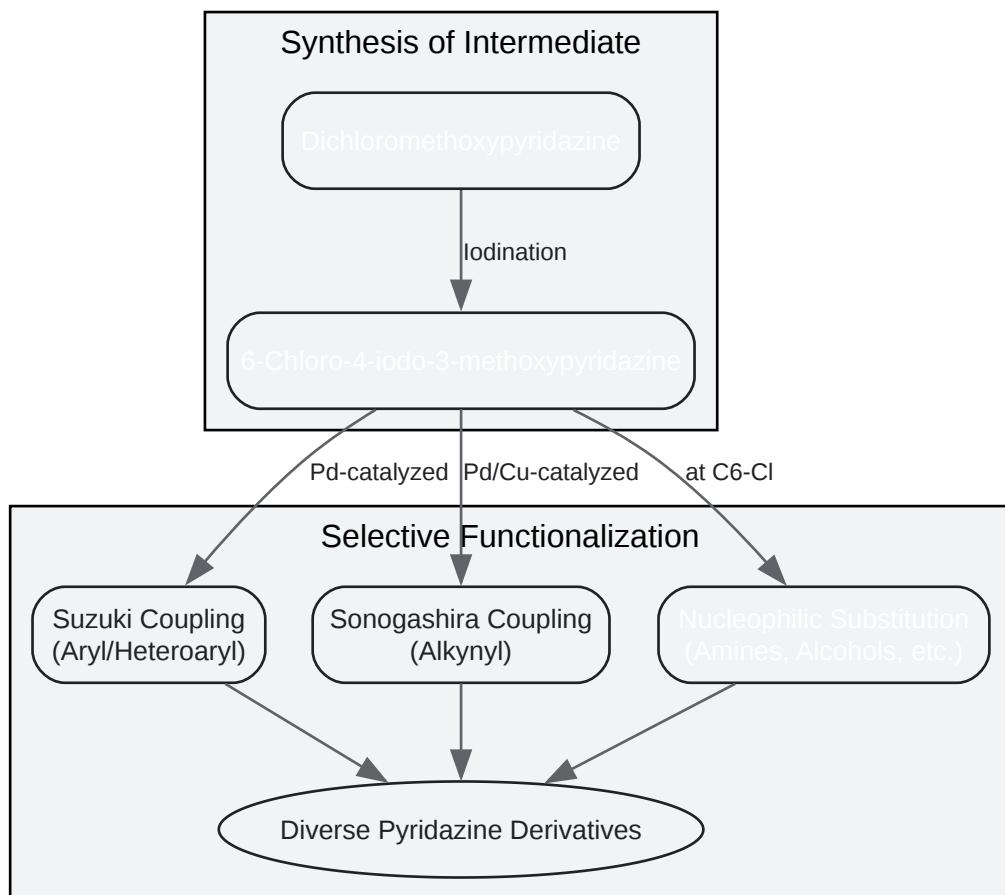
Physicochemical Data

A summary of the key physicochemical properties of **6-chloro-4-iodo-3-methoxypyridazine** is provided below. These computed properties are essential for understanding the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Properties[1]

Property	Value
XLogP3-AA	2.5
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Exact Mass	269.90569 g/mol
Monoisotopic Mass	269.90569 g/mol
Topological Polar Surface Area	35.2 Å ²
Heavy Atom Count	10
Complexity	199

Synthesis and Reactivity


While a specific, detailed experimental protocol for the synthesis of **6-chloro-4-iodo-3-methoxypyridazine** is not readily available in public literature, its structure suggests a synthetic strategy starting from a dichloromethoxypyridazine precursor. The introduction of the iodine atom can typically be achieved through electrophilic iodination or a halogen exchange reaction. The chloro and iodo substituents offer distinct reactivity profiles, enabling selective functionalization at these positions. The iodine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position of the pyridazine ring. The chlorine atom at the 6-position can also undergo nucleophilic substitution reactions.

Potential Applications in Research and Development

Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. They are integral components in many pharmaceuticals and agrochemicals. Although specific biological activities for **6-chloro-4-iodo-3-methoxypyridazine** have not been extensively reported, its structural motifs are present in molecules with demonstrated utility. For instance, various substituted pyridazines have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for the treatment of autoimmune and inflammatory diseases. The presence of both chloro and iodo groups on this scaffold provides medicinal chemists with two reactive handles to systematically modify the molecule and explore its structure-activity relationship (SAR) for various biological targets.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the potential synthesis and subsequent derivatization of **6-chloro-4-iodo-3-methoxypyridazine**, highlighting its role as a key intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-4-iodo-3-methoxypyridazine | C5H4ClIN2O | CID 23092481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Chloro-4-iodo-3-methoxypyridazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169026#6-chloro-4-iodo-3-methoxypyridazine-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com